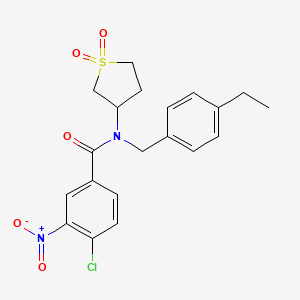

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-nitrobenzamide

Description

This compound is a benzamide derivative featuring a 4-chloro-3-nitro-substituted aromatic core. Key structural elements include:

- 4-Ethylbenzyl group: A lipophilic substituent that may improve membrane permeability and target binding .

- Nitro and chloro groups: Electron-withdrawing substituents that influence electronic distribution and redox properties .

The compound’s synthesis likely involves a multi-step process, including amide coupling (e.g., Schotten-Baumann reaction) and functional group modifications, as seen in structurally related analogs .

Properties

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O5S/c1-2-14-3-5-15(6-4-14)12-22(17-9-10-29(27,28)13-17)20(24)16-7-8-18(21)19(11-16)23(25)26/h3-8,11,17H,2,9-10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDFNMUVVIXRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-3-nitrobenzamide is a complex organic compound that has garnered interest due to its potential biological activities. The presence of functional groups such as the nitro group and chloro substituent suggests that this compound may exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 426.85 g/mol. The structure features a chloro group, a tetrahydrothiophene moiety, and a nitrobenzamide core, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀ClN₃O₅S |

| Molar Mass | 426.85 g/mol |

| Density | 1.52 ± 0.1 g/cm³ |

| Boiling Point | 687.7 ± 55.0 °C |

| pKa | -2.94 ± 0.20 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in microorganisms and cancer cells alike . Additionally, the chloro substituent may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The nitro moiety's ability to undergo reduction within bacterial cells leads to the formation of toxic intermediates that can cause cell death . In vitro studies have shown that similar nitro compounds are effective against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis.

Anti-inflammatory Effects

The presence of the tetrahydrothiophene ring may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Studies have demonstrated that related compounds can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses .

Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Nitro compounds have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function . Preliminary studies indicate that derivatives of this compound may inhibit cell proliferation in various cancer cell lines.

Case Studies

- Antimicrobial Efficacy : A study on related nitro compounds demonstrated their effectiveness against multidrug-resistant bacteria, highlighting the potential for developing new antibiotics based on similar scaffolds .

- Anti-inflammatory Activity : In a model of acute inflammation, a derivative exhibited a significant reduction in paw edema in rats, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity : A recent investigation into structurally similar compounds revealed their capacity to induce apoptosis in breast cancer cells via ROS generation, supporting further exploration into the anticancer properties of this compound.

Comparison with Similar Compounds

Structural Analogs with Modified Benzyl Groups

Analogs with Varied Aromatic Cores

Heterocyclic Derivatives

Key Research Findings

- Electronic Effects : The nitro group at the meta position (relative to the amide bond) creates a strong electron-deficient aromatic system, facilitating interactions with electron-rich biological targets .

- Metabolic Stability : Fluorine or thiazole substitutions (e.g., ) may reduce oxidative metabolism, extending half-life .

- Structure-Activity Relationships (SAR) :

- Lipophilic groups (e.g., 4-ethylbenzyl) correlate with enhanced membrane permeability.

- Bulky substituents (e.g., naphthyl) reduce binding affinity in sterically constrained targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.